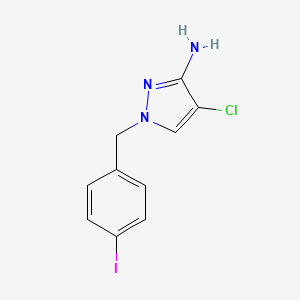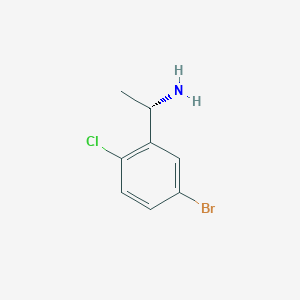![molecular formula C12H24N2O3 B13543957 tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate](/img/structure/B13543957.png)
tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate: is an organic compound with a complex structure that includes a tert-butyl group, a cyclohexyl ring, and an aminooxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions often include controlled temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitroso, nitro, amine, and hydroxylamine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmacologically active compounds and materials science applications .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. The aminooxy group can form stable linkages with carbonyl groups, making it useful in bioconjugation and labeling studies .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for drug development, particularly in the synthesis of enzyme inhibitors and receptor modulators .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers and coatings with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate involves its interaction with molecular targets through the aminooxy group. This group can form covalent bonds with carbonyl-containing molecules, leading to the inhibition of enzyme activity or modification of protein function. The pathways involved include the formation of oxime linkages and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(4-aminobutyl)carbamate: Similar in structure but with a different functional group, leading to different reactivity and applications.
tert-Butyl (4-aminocyclohexyl)carbamate: Shares the cyclohexyl ring but lacks the aminooxy group, resulting in different chemical properties.
tert-Butyl (4-azidobutyl)carbamate: Contains an azido group instead of an aminooxy group, leading to different reactivity in click chemistry applications.
Uniqueness
The uniqueness of tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate lies in its aminooxy group, which provides specific reactivity and stability. This makes it particularly valuable in bioconjugation and the synthesis of complex molecules .
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl N-[4-(aminooxymethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-10-6-4-9(5-7-10)8-16-13/h9-10H,4-8,13H2,1-3H3,(H,14,15) |
InChI Key |
FERNSTHSLQONCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


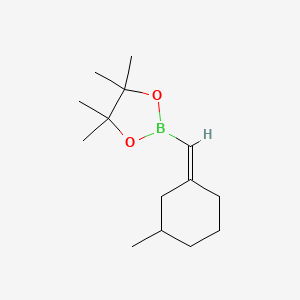

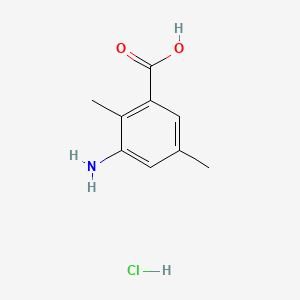
![4A-methyloctahydrofuro[3,4-b]pyridine](/img/structure/B13543889.png)
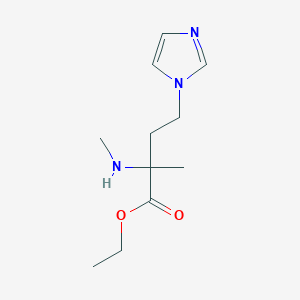
![{[(furan-2-yl)methyl]carbamoyl}methyl(2E)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate](/img/structure/B13543897.png)
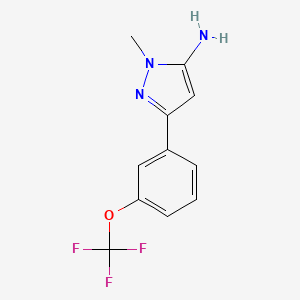
![2-(4-chlorophenyl)-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole](/img/structure/B13543906.png)
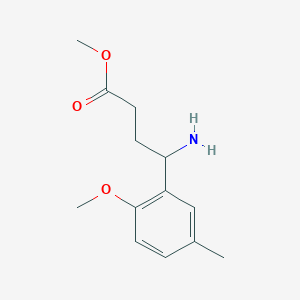
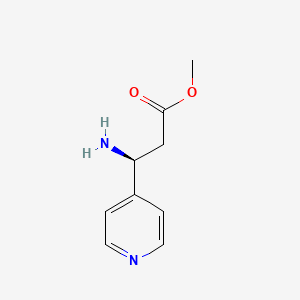
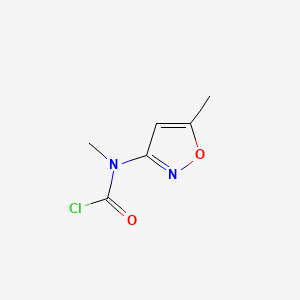
![2-[1-Methyl-6-(trifluoromethyl)piperidin-3-yl]aceticacidhydrochloride](/img/structure/B13543940.png)
